2,3,6-Trichloroanisole

Descripción general

Descripción

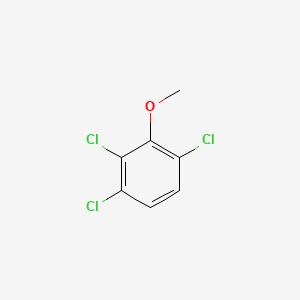

2,3,6-Trichloroanisole: is an organic compound with the chemical formula C7H5Cl3O . It is a derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at positions 2, 3, and 6. This compound is known for its role in causing cork taint in wines, imparting a musty or moldy odor that can significantly affect the quality of the wine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3,6-Trichloroanisole is typically synthesized through the methylation of 2,3,6-trichlorophenol . The reaction involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of anisole under controlled conditions. The process requires careful monitoring to ensure the selective chlorination at the desired positions on the benzene ring .

Análisis De Reacciones Químicas

Types of Reactions: 2,3,6-Trichloroanisole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atoms.

Oxidation Reactions: It can be oxidized to form corresponding quinones under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.

Oxidation Reactions: Products include chlorinated quinones.

Aplicaciones Científicas De Investigación

Research Findings

- Off-Flavor Analysis: 2,3,6-trichloroanisole, along with other chloroanisoles such as 2,4,6-trichloroanisole, 2,3,4-trichloroanisole, and 2,4,6-tribromoanisole, can be analyzed in water samples using stir bar sorptive extraction techniques .

- Sensitive Detection in Wine: A method for the detection and quantification of 2,4,6-trichloroanisole in wine at a concentration as low as 1 part per trillion has been developed, using this compound as an internal standard . This indicates that this compound is useful as a reference compound in analytical chemistry for the detection of other similar compounds .

- Organoleptic Properties: Chlorophenols, such as 2-chlorophenol, 2,4-dichlorophenol, and 2,6-dichlorophenol, have strong organoleptic properties .

Case Studies

The provided search results do not contain specific case studies focusing on the applications of this compound.

Data Tables

The following table summarizes the analytical parameters for detecting this compound using triple quadrupole gas chromatography-mass spectrometry (GC/MS) :

| Compound | RT (min) | SRM | Dwell Time (ms) | Collision Energy (EV) |

|---|---|---|---|---|

| This compound | 7.867 | 210&195 | 25 | 10 |

| 210&167 | 25 | 20 | ||

| 167&83 | 25 | 20 |

RT = Retention Time, SRM = Selected Reaction Monitoring, EV = Electron Volts

Mecanismo De Acción

The primary mechanism by which 2,3,6-Trichloroanisole exerts its effects is through the attenuation of olfactory transduction. It suppresses cyclic nucleotide-gated channels in the olfactory system, leading to a reduction in the perception of aromas. This suppression occurs even at extremely low concentrations, making it a potent compound for causing sensory defects .

Comparación Con Compuestos Similares

2,4,6-Trichloroanisole: Another chlorinated anisole known for causing cork taint in wines.

2,4,6-Tribromoanisole: A brominated analogue with similar sensory effects.

Pentachloroanisole: A more heavily chlorinated anisole with distinct chemical properties

Uniqueness: 2,3,6-Trichloroanisole is unique due to its specific chlorination pattern, which influences its reactivity and sensory impact. Its ability to cause off-flavors at very low concentrations makes it particularly significant in the context of food and beverage quality control .

Actividad Biológica

2,3,6-Trichloroanisole (TCA) is a chlorinated aromatic compound that has garnered attention due to its significant biological activity, particularly in the context of food and beverage quality, notably in wine. This compound is primarily recognized for its role in cork taint, which adversely affects the sensory properties of wine. Understanding the biological activity of TCA is crucial for both the food industry and environmental science.

This compound is a derivative of anisole and contains three chlorine atoms substituted at positions 2, 3, and 6 on the aromatic ring. Its chemical formula is C₈H₅Cl₃O, and it exhibits a molecular weight of approximately 227.5 g/mol. The presence of chlorine atoms significantly influences its reactivity and biological interactions.

Sources and Formation

TCA is primarily formed through the chlorination of anisole in the presence of chlorine-containing compounds. It can also be produced by certain fungi that metabolize precursors such as 2,4,6-trichlorophenol (TCP). Notably, studies have identified various fungal strains capable of producing TCA under specific conditions, including Trichoderma and Fusarium species .

Olfactory Effects

TCA is known as one of the most potent suppressors of olfactory signal transduction. Research indicates that TCA inhibits cyclic nucleotide-gated channels in olfactory receptor neurons at extremely low concentrations (as low as 1 aM), leading to a significant reduction in olfactory sensitivity . This suppression correlates with the compound's lipophilicity, suggesting that TCA partitions into lipid bilayers of cell membranes, affecting sensory perception.

Toxicological Studies

Toxicological assessments have shown that TCA exhibits low acute toxicity; however, its chronic exposure can lead to sensory irritation and potential long-term effects on olfactory function. The compound's ability to interfere with normal sensory processing raises concerns about its impact on consumer products .

Case Studies

- Cork Taint in Wine : A prominent case study highlights the effect of TCA on wine quality. Wines contaminated with TCA exhibit musty or moldy aromas that significantly detract from their appeal. Research has demonstrated that TCA can be effectively removed from contaminated corks using plasma activated water (PAW), achieving over 72% reduction in TCA levels .

- Fungal Production : A study examining various fungal strains revealed that certain species could produce TCA when grown on cork substrates in the presence of TCP. The highest production rates were observed with Trichoderma longibrachiatum, which could convert TCP to TCA efficiently .

Analytical Methods

The detection and quantification of TCA in various matrices are critical for assessing its impact. High-performance liquid chromatography (HPLC) has been widely used for this purpose. Table 1 summarizes key analytical conditions used for HPLC detection of TCA.

| Parameter | Value |

|---|---|

| Injection Volume | 20 μL |

| Flow Rate | 1.0 mL/min |

| Mobile Phase | Acetic acid:Acetonitrile (90:10) |

| Total Time | 16 min |

| Detector Wavelength | 260 nm |

Propiedades

IUPAC Name |

1,2,4-trichloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFNCXLUCRUNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198432 | |

| Record name | 2,3,6-Trichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50375-10-5 | |

| Record name | 2,3,6-Trichloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50375-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trichloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050375105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRICHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA09EQ48N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.